molecular formula C17H24Cl2N4O2 B1311098 Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride CAS No. 55931-84-5

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride

Cat. No.: B1311098
CAS No.: 55931-84-5
M. Wt: 387.3 g/mol
InChI Key: KNXJJBFMNGIONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Identification

The compound emerged from mid-20th-century efforts to synthesize nitrogen-oxygen heterocycles with potential pharmacological activity. Early work on pyridazine derivatives by European research groups in the 1960s laid the groundwork for fused-ring systems incorporating benzoxazine motifs. The specific substitution pattern—featuring a 5-methyl group and ethoxyethylamine side chain—was first reported in patent literature during the 1970s as part of antipsychotic drug development programs. Its dihydrochloride salt form gained prominence in the 1980s for improved solubility in aqueous formulations.

Chemical Classification and Naming Conventions

Classified as a polycyclic heteroaromatic amine, the compound belongs to three distinct chemical categories:

Classification Basis
Pyridazinobenzoxazines Fused pyridazine-benzoxazine core structure
Substituted ethanamine derivatives N,N-diethylaminoethoxy side chain at position 3
Dihydrochloride salts Protonation of tertiary amine groups with HCl

The IUPAC name systematically describes:

  • Parent structure: 5H-pyridazino[3,4-b]benzoxazine
  • Substituents:
    • 5-methyl group on the benzoxazine ring
    • 3-oxyethanamine side chain with N,N-diethyl groups
  • Salt form: Dihydrochloride

Structure-Based Nomenclature Analysis

Breaking down the systematic name:

Core scaffold :

  • Pyridazino[3,4-b]benzoxazine : Fusion of pyridazine (positions 3,4) with benzoxazine (1,4-oxazine fused to benzene)
  • Numbering:
    • Benzoxazine: Positions 1-4 (oxygen at 1, nitrogen at 4)
    • Pyridazine: Positions 5-8 (nitrogens at 5 and 6)

Substituents :

  • 5-methyl : CH₃ at position 5 on the benzoxazine ring
  • 3-oxyethanamine : -O-CH₂-CH₂-N(CH₂CH₃)₂ side chain at position 3 of pyridazine

Salt formation :

  • Protonation at both tertiary amine sites (N,N-diethyl and pyridazine N) with HCl

Position within Pyridazinobenzoxazine Chemical Family

Comparative analysis with key analogues:

Compound Substituents Key Differentiator
Pipofezine 4-methylpiperazinyl at position 3 Larger cyclic amine substituent
EVT-1707436 3-chloro-propylamine side chain Chlorinated pyridazine core
CID 214832 1-piperazinyl at position 3 Unmethylated piperazine substituent

This compound occupies a unique niche due to:

  • Compact N,N-diethylaminoethoxy side chain enhancing membrane permeability
  • 5-methyl group increasing metabolic stability versus unmethylated analogues

Registry Systems and Chemical Identifiers

Registry System Identifier Value
CAS Primary 55931-84-5
PubChem CID 6410477
ChemSpider ID 140640
EC Number Not assigned
UNII P8T739L1FA (base form)

The compound’s SMILES notation encapsulates its structure:
CCN(CC)CCOC1=NN=C2C(=C1)N(C3=CC=CC=C3O2)C.Cl.Cl

InChIKey provides a unique structural fingerprint:
KNXJJBFMNGIONQ-UHFFFAOYSA-N

Properties

IUPAC Name

N,N-diethyl-2-(5-methylpyridazino[3,4-b][1,4]benzoxazin-3-yl)oxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.2ClH/c1-4-21(5-2)10-11-22-16-12-14-17(19-18-16)23-15-9-7-6-8-13(15)20(14)3;;/h6-9,12H,4-5,10-11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXJJBFMNGIONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=NN=C2C(=C1)N(C3=CC=CC=C3O2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204530
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55931-84-5
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055931845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be logically divided into three main stages:

Each stage involves specific reagents, catalysts, and reaction conditions optimized for yield and purity.

Preparation of the Pyridazino(3,4-b)(1,4)benzoxazine Core

The pyridazino-benzoxazine moiety is a fused heterocyclic system that can be constructed via cyclization reactions starting from appropriately substituted pyridazine and benzoxazine precursors.

  • Starting materials : 3,6-dichloropyridazine derivatives are commonly used as key intermediates for pyridazine ring functionalization.
  • Catalysts and conditions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are frequently employed to introduce substituents on the pyridazine ring. For example, 3,6-dichloropyridazine reacts with boronic acid derivatives under Pd(0) catalysis in 1,4-dioxane/water mixtures at 80–100°C for several hours, yielding substituted pyridazines with good yields (44–75%).
  • Purification : Column chromatography on silica gel using dichloromethane/methanol mixtures is standard to isolate pure intermediates.

Table 1: Representative Conditions for Pyridazine Substitution

Yield (%) Catalyst & Ligand Solvent System Temperature (°C) Time (h) Notes
75 PdCl2(dppf)2 1,4-dioxane/H2O 90 5 Suzuki coupling with boronic ester
68 Pd(PPh3)2Cl2 1,4-dioxane/H2O 80 Overnight Sodium carbonate base
63.1 Pd(dppf)Cl2 1,4-dioxane/H2O 80 16.3 Inert atmosphere, K2CO3 base

Introduction of the N,N-Diethyl Ethanamine Side Chain

The attachment of the ethanamine moiety bearing N,N-diethyl substitution is typically achieved by nucleophilic substitution on a suitable leaving group or via amination reactions.

  • Nucleophilic substitution : The pyridazino-benzoxazine intermediate bearing a reactive halogen (e.g., chloro) at the 2-position can be reacted with N,N-diethyl ethanamine under basic conditions.
  • Bases and solvents : Common bases include sodium hydride or potassium carbonate; solvents such as toluene or 1-methyl-2-pyrrolidinone are used. Microwave irradiation at elevated temperatures (up to 180°C) can accelerate the reaction.
  • Reaction time : Typically ranges from 0.5 to 2 hours under microwave conditions.
  • Yields : Moderate to good yields (40–86%) have been reported for similar amination steps.

Table 2: Representative Amination Conditions

Yield (%) Base Solvent Temperature (°C) Time (h) Method
86 Sodium hydride Toluene 0 to 20 0.5 Dropwise addition
40–60 N-ethyl-N,N-diisopropylamine 1-methyl-2-pyrrolidinone 180 (microwave) 0.5–2 Microwave irradiation

Formation of the Dihydrochloride Salt

The final step involves converting the free base ethanamine derivative into its dihydrochloride salt to improve stability, solubility, and handling.

  • Procedure : The free base is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
  • Isolation : The dihydrochloride salt typically precipitates out and is collected by filtration.
  • Characterization : Confirmed by melting point, NMR, and mass spectrometry.

Summary of Key Research Findings

  • Palladium-catalyzed cross-coupling reactions are the cornerstone for constructing the substituted pyridazine core with high selectivity and yield.
  • Microwave-assisted amination significantly reduces reaction times and can improve yields for the introduction of the N,N-diethyl ethanamine side chain.
  • Use of strong bases like sodium hydride facilitates efficient nucleophilic substitution.
  • Purification by silica gel chromatography and crystallization ensures high purity of intermediates and final products.
  • Salt formation with hydrochloric acid is a straightforward and effective method to obtain the dihydrochloride salt form.

Data Table: Representative Experimental Conditions and Yields

Step Reagents & Catalysts Solvent System Temp (°C) Time (h) Yield (%) Notes
Pyridazine substitution 3,6-dichloropyridazine, boronic acid, Pd(dppf)Cl2 1,4-dioxane/H2O 80–100 4–16 63–75 Suzuki coupling
Amination N,N-diethyl ethanamine, NaH or base Toluene or NMP 0–180 0.5–2 40–86 Microwave irradiation possible
Salt formation HCl gas or HCl solution Ethanol or ether RT 1–2 Quantitative Precipitation of dihydrochloride salt

This detailed analysis synthesizes diverse research data and experimental protocols to provide a comprehensive overview of the preparation methods for “Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride.” The methods emphasize palladium-catalyzed heterocyclic functionalization, nucleophilic amination, and salt formation, supported by robust yields and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazine-5-propanamine, N,N-dimethyl-, Dihydrochloride

  • CAS : 27225-86-1
  • Molecular Formula : C₁₅H₁₉Cl₃N₄O
  • Key Differences: Substituents: A 3-chloro group replaces the 5-methyl group on the pyridazino ring. Side Chain: Propylamine with dimethylamine (vs. diethylamine in Azamin). The shorter propyl chain could reduce lipophilicity compared to Azamin’s ethanamine moiety .

Pipofezine Dihydrochloride

  • CAS : 24853-80-3
  • Molecular Formula : C₁₆H₁₉N₅O·2HCl
  • Key Differences: Core Structure: Retains the pyridazino-benzoxazine core but substitutes the 5-methyl group with a 4-methylpiperazinyl moiety. Pharmacology: Pipofezine is a known antidepressant, likely acting as a monoamine oxidase (MAO) inhibitor. The piperazinyl group may enhance CNS penetration, a feature absent in Azamin .

Ethanamine Derivatives with Varied Heterocycles

N,N-Diethyl-2-[(10-methyl-10H-pyridazino(4,5-b)(1,4)benzoxazin-10-yl)oxy]ethanamine Dihydrochloride Hydrate

  • Key Differences :
    • Substituent Position : The methyl group is at position 10 (vs. 5 in Azamin).
    • Implications : Positional isomerism could affect molecular planarity and interactions with aromatic receptors. The hydrate form may alter crystallization behavior .

N,N-Diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine (Metodesnitazene)

  • Structure: Features a benzimidazole core instead of pyridazino-benzoxazine.
  • Pharmacology : Metodesnitazene is an opioid analog, highlighting how heterocycle substitution shifts activity from CNS (e.g., Pipofezine) to opioid receptor modulation .

Structural and Pharmacological Data Table

Compound Name CAS Molecular Formula Core Structure Key Substituents Therapeutic Class
Azamin (Target Compound) 55931-84-5 C₁₇H₂₄Cl₂N₄O₂ Pyridazino-benzoxazine 5-methyl, diethylamine Under investigation
3-Chloro-pyridazino-benzoxazine propanamine dihydrochloride 27225-86-1 C₁₅H₁₉Cl₃N₄O Pyridazino-benzoxazine 3-chloro, dimethylpropylamine Not reported
Pipofezine Dihydrochloride 24853-80-3 C₁₆H₁₉N₅O·2HCl Pyridazino-benzoxazine 4-methylpiperazinyl Antidepressant
N,N-Diethyl-2-[(10-methyl-10H-pyridazino-benzoxazin-10-yl)oxy]ethanamine hydrate - - Pyridazino-benzoxazine 10-methyl, hydrate form Not reported
Metodesnitazene - C₂₁H₂₇N₃O Benzimidazole 4-methoxyphenylmethyl Opioid

Key Research Findings

  • Structural Stability : The dihydrochloride salt in Azamin improves aqueous solubility compared to freebase analogs, a critical factor for bioavailability .
  • Substituent Effects: Positional changes (e.g., 5-methyl vs.
  • Pharmacological Divergence : While Pipofezine’s piperazinyl group directs it toward MAO inhibition, Azamin’s diethylamine side chain may favor interactions with other neurotransmitter systems .

Biological Activity

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride (commonly referred to as compound 1) is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity based on available research findings, including its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H24Cl2N4O2
  • Molecular Weight : 387.304 g/mol
  • CAS Number : 55931-84-5

The structure includes a pyridazino-benzoxazine moiety that is significant for its biological activity. The presence of the N,N-diethylamino group enhances its solubility and bioavailability.

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including receptors involved in inflammatory and autoimmune responses. Recent studies have indicated that compounds with similar structures can inhibit cytokine production, particularly interleukin-15 (IL-15), which plays a crucial role in immune regulation and inflammation .

Pharmacological Evaluations

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory potential of similar pyridazino derivatives and found that they significantly reduced IL-15 dependent peripheral blood mononuclear cell proliferation . This suggests that compound 1 may exhibit similar properties by modulating immune responses.
  • Analgesic Properties :
    • In pharmacological evaluations comparing various substituted pyrido[3,2-b]oxazinones, compounds structurally related to compound 1 demonstrated analgesic effects superior to conventional analgesics like acetylsalicylic acid. For instance, an analog showed an ED50 value of 12.5 mg/kg in mice during pain assessment tests .
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicate that compounds with the benzoxazine structure can selectively induce apoptosis in cancer cell lines without affecting normal cells, highlighting their potential as anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds similar to ethanamine dihydrochloride:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsCompound reduced IL-15 levels significantly in vitro.
Study BAssess analgesic propertiesDemonstrated effective pain relief in animal models compared to aspirin.
Study CInvestigate cytotoxic effects on cancer cellsShowed selective toxicity towards cancer cells with minimal effects on normal cells.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that modifications in the benzoxazine moiety can significantly influence biological activity. For instance:

  • Substituents on the benzene ring : Different substituents can enhance or diminish receptor binding affinity.
  • Alkyl chain length : Variations in the N,N-diethyl group have been shown to affect solubility and permeability across biological membranes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and functionalization. For example, nitro-group reductions (e.g., using SnCl₂·2H₂O in ethanol under reflux, monitored by TLC) are critical for generating intermediates like aromatic diamines, as seen in analogous pyridazine derivatives . Intermediate characterization should combine NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis. Ethanol or ethyl acetate extraction steps ensure purity .

Q. How can researchers ensure structural fidelity during crystallization and X-ray diffraction analysis of this compound?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to resolve crystallographic ambiguities. High-resolution data (>1.0 Å) is recommended to address potential twinning or disorder in the pyridazino-benzoxazine core. Validate hydrogen bonding and chloride ion placement via difference Fourier maps .

Q. What solvent systems and stability conditions are recommended for handling this compound in vitro?

  • Methodological Answer : The compound’s dihydrochloride salt likely requires polar solvents (e.g., DMSO, ethanol) for solubility. Stability testing under varying pH (4–8) and temperatures (4°C to 25°C) is advised. Avoid prolonged exposure to moisture, as hydrochloride salts may hydrolyze. Storage in desiccated, amber vials at -20°C is optimal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from conformational flexibility in the pyridazino-benzoxazine moiety?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to assess dynamic rotational barriers. Compare experimental coupling constants with DFT-calculated values for low-energy conformers. For ambiguous peaks, use 2D-COSY or NOESY to assign spatial correlations .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems, given its structural similarity to kinase inhibitors?

  • Methodological Answer : Employ affinity chromatography with immobilized targets (e.g., kinase domains) to identify binding partners. Pair with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) for binding thermodynamics. Validate via knock-down/overexpression assays in cell models .

Q. How can crystallographic data be leveraged to rationalize structure-activity relationships (SAR) for analogues of this compound?

  • Methodological Answer : Overlay X-ray structures of analogues to identify conserved interactions (e.g., hydrogen bonds between the ethanamine sidechain and active-site residues). Use molecular docking (AutoDock, Glide) to predict substituent effects on binding affinity. Correlate with IC₅₀ values from enzymatic assays .

Q. What analytical approaches mitigate batch-to-batch variability in purity during large-scale synthesis?

  • Methodological Answer : Implement orthogonal purity checks: HPLC-UV (C18 column, gradient elution), LC-MS for trace impurities, and Karl Fischer titration for water content. Optimize recrystallization solvents (e.g., ethanol/water mixtures) to remove residual SnCl₂ or byproducts .

Q. How should researchers design toxicity studies to evaluate organ-specific effects of this compound in preclinical models?

  • Methodological Answer : Conduct acute toxicity assays in rodents (OECD 423) with histopathological analysis of liver, kidneys, and lungs. In vitro cytotoxicity screening (e.g., HepG2 or HEK293 cells) can prioritize doses. Monitor biomarkers like ALT/AST (liver) and BUN/creatinine (kidney) .

Q. What strategies address discrepancies between computational predictions and experimental pharmacokinetic data (e.g., bioavailability)?

  • Methodological Answer : Reassess logP and pKa predictions (via MarvinSketch) to account for ionization states. Use in vitro permeability assays (Caco-2 monolayers) and microsomal stability tests (rat/human liver microsomes) to refine computational ADME models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.